2-methoxy-3-nitro-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-3-NITRO-4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE is a complex organic compound characterized by its unique structure, which includes methoxy, nitro, and phenyl acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-3-NITRO-4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes nitration, acetylation, and condensation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies, such as automated synthesis and real-time monitoring, helps optimize reaction conditions and improve efficiency. Safety measures are also crucial to handle the potentially hazardous reagents and intermediates involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-3-NITRO-4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form different products.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The methoxy and acetate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while oxidation can produce various oxidized derivatives.
Scientific Research Applications
2-METHOXY-3-NITRO-4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHOXY-3-NITRO-4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE involves its interaction with specific molecular targets. The nitro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXY-3-NITRO-4-[(E)-{[2-(2-NITROPHENOXY)PROPANOYL]HYDRAZONO}METHYL]PHENYL ACETATE
- 2-METHOXY-4-[(E)-{[2-(2-NITROPHENOXY)PROPANOYL]HYDRAZONO}METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
Uniqueness
2-METHOXY-3-NITRO-4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16N4O9 |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
[2-methoxy-3-nitro-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C18H16N4O9/c1-11(23)31-15-8-7-12(17(22(27)28)18(15)29-2)9-19-20-16(24)10-30-14-6-4-3-5-13(14)21(25)26/h3-9H,10H2,1-2H3,(H,20,24)/b19-9+ |
InChI Key |
IEBHAPUCTUXLOL-DJKKODMXSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C(=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-])OC |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C=C1)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.